- Azabenzimidazoles as fatty acid synthase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

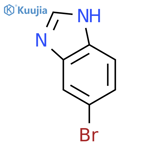

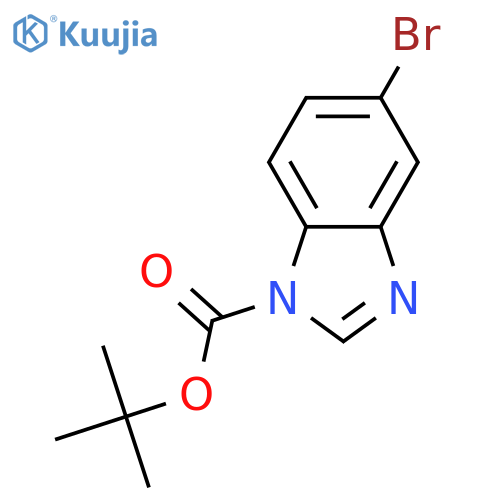

Cas no 942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate)

942590-05-8 structure

Nome del prodotto:tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

Numero CAS:942590-05-8

MF:C12H13BrN2O2

MW:297.147822141647

MDL:MFCD13182500

CID:844631

PubChem ID:57703571

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

- 1H-Benzimidazole-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester

- TERT-BUTYL 5-BROMO-1H-BENZIMIDAZOLE-1-CARBOXYLATE

- tert-butyl 5-bromobenzimidazole-1-carboxylate

- 1,1-Dimethylethyl 5-bromo-1H-benzimidazole-1-carboxylate

- 5-Bromobenzimidazole-1-carboxylic acid tert-butyl ester

- SCHEMBL559567

- DB-344370

- AS-47324

- CS-0096061

- AKOS016013475

- DTXSID60727625

- TERT-BUTYL 5-BROMO-1,3-BENZODIAZOLE-1-CARBOXYLATE

- (1-Boc)-5-bromo-1H-benzo[d]imidazole

- F13258

- 1H-BenziMidazole-1-carboxylicacid,5-broMo-,1,1-diMethylethylester

- PCGSIEGOWZACDD-UHFFFAOYSA-N

- tert-Butyl5-bromo-1H-benzo[d]imidazole-1-carboxylate

- 942590-05-8

- tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

-

- MDL: MFCD13182500

- Inchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3

- Chiave InChI: PCGSIEGOWZACDD-UHFFFAOYSA-N

- Sorrisi: O=C(N1C2C(=CC(=CC=2)Br)N=C1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 296.01604g/mol

- Massa monoisotopica: 296.01604g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 17

- Conta legami ruotabili: 3

- Complessità: 303

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 44.1Ų

- XLogP3: 3.4

Proprietà sperimentali

- Densità: 1.5±0.1 g/cm3

- Punto di ebollizione: 379.4±34.0 °C at 760 mmHg

- Punto di infiammabilità: 183.2±25.7 °C

- Pressione di vapore: 0.0±0.9 mmHg at 25°C

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303+H313+H333

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166701-100mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 97% | 100mg |

¥284.00 | 2024-04-24 | |

| Chemenu | CM155496-250mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 250mg |

$67 | 2024-07-19 | |

| Apollo Scientific | OR305020-1g |

tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate |

942590-05-8 | 97% | 1g |

£151.00 | 2024-07-20 | |

| Alichem | A069003192-10g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 10g |

$914.55 | 2023-08-31 | |

| Chemenu | CM155496-1g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 1g |

$134 | 2024-07-19 | |

| Alichem | A069003192-5g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 5g |

$621.09 | 2023-08-31 | |

| 1PlusChem | 1P00IIH2-1g |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

942590-05-8 | >98% | 1g |

$185.00 | 2024-04-19 | |

| Aaron | AR00IIPE-100mg |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

942590-05-8 | 97% | 100mg |

$31.00 | 2025-02-10 | |

| Ambeed | A532367-250mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 97% | 250mg |

$51.0 | 2025-03-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7326-25g |

tert-butyl 5-bromo-1H-1,3-benzodiazole-1-carboxylate |

942590-05-8 | 95% | 25g |

¥9158.0 | 2024-04-16 |

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Preparation of 3-phenylhydantoins as cannabinoid receptor inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0.5 h, rt

Riferimento

- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation, European Journal of Medicinal Chemistry, 2021, 223,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Riferimento

- Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6793-6799

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Riferimento

- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Riferimento

- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt

Riferimento

- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, reflux

Riferimento

- Pyrimidine derivatives that are useful in the treatment of diseases mediated by mTOR and/or PI3K enzyme and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 h, rt

Riferimento

- Preparation of substituted (cyclohexylcarbonylamino)thiophenecarboxylic acids as antiviral agents for the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Riferimento

- "All-Aqueous" Tandem Boc-Deprotection and Alkylation of N-Boc-benzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N-H Bond of Purines, Journal of Organic Chemistry, 2023, 88(2), 1036-1048

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt

1.2 0 °C; 4 h, rt

1.2 0 °C; 4 h, rt

Riferimento

- The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains, MedChemComm, 2013, 4(1), 140-144

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 18 h, 25 °C

Riferimento

- Heteroaryl compounds, compositions thereof, preparation and methods of treatment therewith, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt

Riferimento

- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Riferimento

- Aminomethylation of Aryl Bromides by Nickel-Catalyzed Electrochemical Redox Neutral Cross Coupling, Organic Letters, 2021, 23(24), 9387-9392

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Raw materials

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preparation Products

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Letteratura correlata

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate) Prodotti correlati

- 127119-07-7(tert-Butyl 1H-Benzodimidazole-1-carboxylate)

- 1804149-91-4(Ethyl 2-(cyanomethyl)-6-(3-methoxy-3-oxopropyl)benzoate)

- 2227837-92-3(4-(1S)-3-amino-1-hydroxypropyl-2-chlorophenol)

- 1353958-08-3(N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide)

- 2171795-02-9(3-amino-1,4-diethylpiperidin-4-ol)

- 59518-69-3(5,6-Dihydro-1,4-dioxine-2-carbaldehyde)

- 2097999-92-1(2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one)

- 283170-40-1(4-(3-bromopropyl)-2,6-dimethoxyphenol)

- 1888757-59-2(2-(5-bromo-1H-indol-2-yl)propan-2-amine)

- 1197-67-7(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:942590-05-8)tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

Purezza:99%/99%/99%/99%

Quantità:5.0g/10.0g/25.0g/50.0g

Prezzo ($):315.0/526.0/1051.0/1683.0